

Navigating the Synthesis and Application of Dichloromethoxypyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,5-Dichloro-6-methoxypyrimidine**

Cat. No.: **B2564934**

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An Important Note on Isomeric Specificity: This guide addresses the chemical intermediate **4,5-Dichloro-6-methoxypyrimidine** (CAS 1806367-42-9). However, publicly available, in-depth technical literature and peer-reviewed research for this specific isomer are limited. In contrast, a closely related isomer, 4,6-Dichloro-5-methoxypyrimidine (CAS 5018-38-2), is extensively documented and widely utilized in synthetic chemistry. To provide a comprehensive and scientifically robust resource for researchers and drug development professionals, this guide will focus on the well-characterized 4,6-dichloro isomer, while acknowledging the distinct identity of the 4,5-dichloro isomer. The principles of reactivity and synthetic utility discussed herein are often translatable to other dichlorinated pyrimidine scaffolds.

Introduction to Dichloromethoxypyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.^[1] Dichloromethoxypyrimidines, such as 4,6-dichloro-5-methoxypyrimidine, are highly versatile building blocks in the synthesis of a wide array of biologically active molecules.^[1] The strategic placement of two reactive chlorine atoms and an electron-influencing methoxy group on the pyrimidine ring makes these compounds valuable intermediates for creating diverse molecular libraries.^{[1][2]} The reactivity of the chlorine atoms at the C4 and C6 positions allows for sequential or simultaneous nucleophilic substitution, providing a straightforward path to complex functionalized pyrimidines.^{[1][2]}

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.

Structural Confirmation

The molecular structure of 4,6-dichloro-5-methoxypyrimidine has been confirmed through single-crystal X-ray diffraction. The pyrimidine ring is nearly planar, with the methoxy group's carbon atom deviating slightly from this plane.^[3] This structural data is crucial for understanding the molecule's reactivity and intermolecular interactions.

Data Summary

The key physicochemical and spectral data for 4,6-dichloro-5-methoxypyrimidine are summarized in the table below for quick reference.

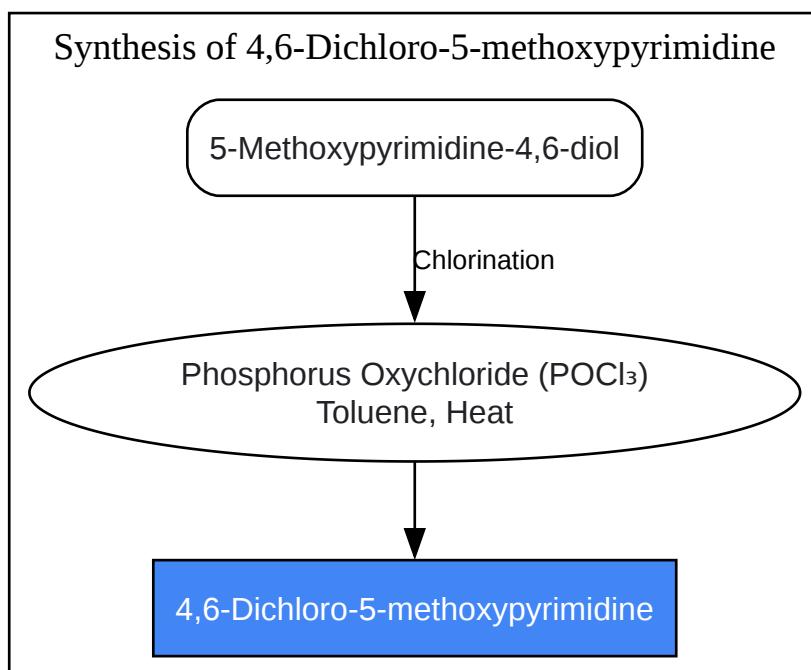
| Property | Value | Source(s) |
|---|--|---|
| CAS Number | 5018-38-2 | [4] |
| Molecular Formula | C ₅ H ₄ Cl ₂ N ₂ O | [4] |
| Molecular Weight | 179.00 g/mol | [5] |
| Appearance | White to off-white or green powder/crystal | [6] [7] |
| Melting Point | 54-59 °C | [5] [6] |
| Boiling Point | 257.8±35.0 °C (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform and Dichloromethane | [5] |
| ¹ H NMR (CDCl ₃) | δ 4.00 (s, 3H), 8.55 (s, 1H) | [8] |
| Purity | ≥ 98% (GC) | [7] |

Synthesis and Reactivity

The primary route for synthesizing 4,6-dichloro-5-methoxypyrimidine involves the chlorination of a pre-existing pyrimidine ring.^[1]

General Synthesis Pathway

The most common laboratory and industrial synthesis involves the treatment of 5-methoxypyrimidine-4,6-diol with a potent chlorinating agent, such as phosphorus oxychloride (POCl_3).^{[1][8]} This reaction efficiently substitutes the hydroxyl groups with chlorine atoms.



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Caption: General synthesis workflow for 4,6-dichloro-5-methoxypyrimidine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4,6-dichloro-5-methoxypyrimidine.^[8]

Materials:

- 5-methoxypyrimidine-4,6-diol
- Triethylamine
- Anhydrous Toluene

- Phosphorus oxychloride (Trichlorophosphate)
- Ice water
- Saturated sodium bicarbonate solution
- Saturated saline solution
- Anhydrous magnesium sulfate

Procedure:

- Suspend 5-methoxypyrimidine-4,6-diol (96.0 g, 676 mmol) and triethylamine (95.0 mL, 680 mmol) in anhydrous toluene (1.2 L) in a suitable reaction vessel.
- Heat the suspension to 100-105°C.
- Slowly add a solution of phosphorus oxychloride (140 mL, 1.5 mol) in anhydrous toluene (200 mL) dropwise over 30 minutes.
- Reflux the reaction mixture for 1 hour.
- Cool the mixture to room temperature.
- Decant the toluene layer and add ice water to the residue.
- Separate the heavier oil layer and extract the aqueous layer with toluene (2 x 200 mL).
- Combine all toluene extracts.
- Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (2 x 300 mL) and saturated saline (400 mL).
- Dry the organic layer over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to yield 4,6-dichloro-5-methoxypyrimidine as a white solid.[8]

Reactivity Profile

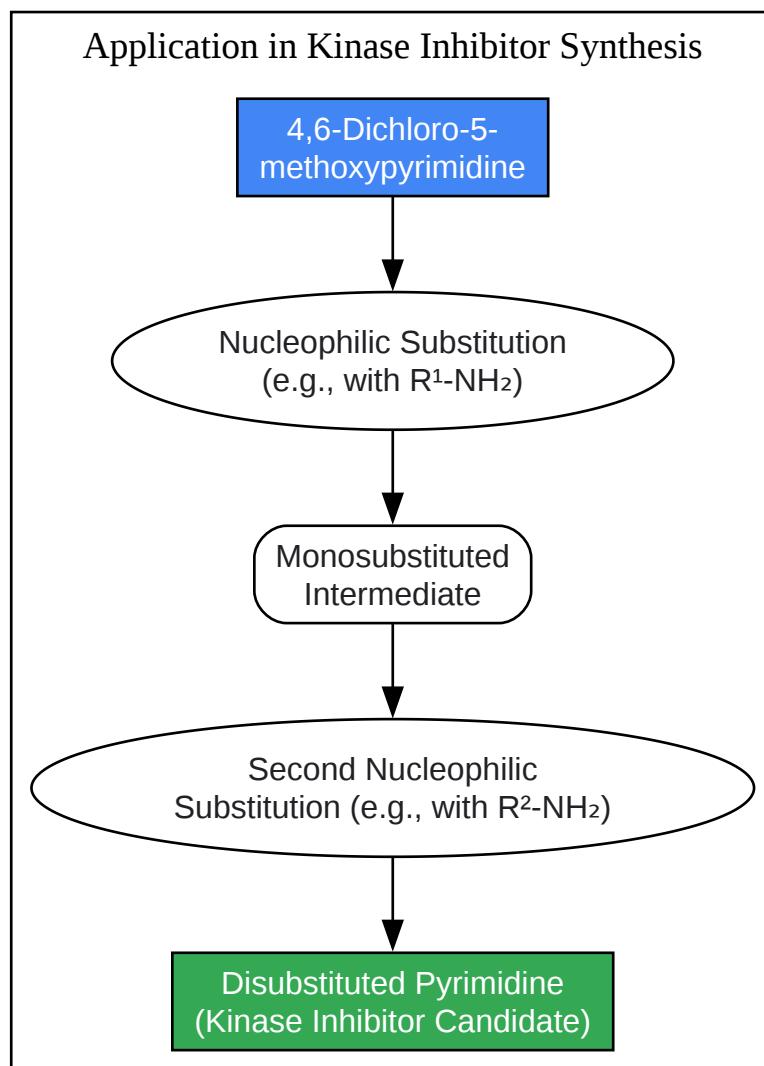
The synthetic utility of 4,6-dichloro-5-methoxypyrimidine stems from the high reactivity of the C4 and C6 positions towards nucleophilic aromatic substitution (SNAr). The chlorine atoms serve as excellent leaving groups, allowing for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, to construct more complex molecules.^[1] This reactivity is fundamental to its role in building diverse chemical libraries for drug discovery.

Applications in Drug Discovery and Organic Synthesis

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and 4,6-dichloro-5-methoxypyrimidine is a key starting material for various therapeutic agents.^[1]

Scaffold for Kinase Inhibitors

Many kinase inhibitors, a critical class of anticancer drugs, are built upon a substituted pyrimidine core.^[2] The general strategy involves the substitution of the chlorine atoms of 4,6-dichloro-5-methoxypyrimidine with various amine-containing moieties. This allows for the generation of a library of compounds that can be screened for inhibitory activity against specific kinases involved in cancer signaling pathways.^{[1][2]}



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Caption: Synthetic workflow for a disubstituted pyrimidine derivative.

Intermediate for Other Bioactive Molecules

Beyond kinase inhibitors, 4,6-dichloro-5-methoxypyrimidine is a reactive intermediate in the synthesis of other important compounds, such as the antimalarial drug sulfadoxine.^[9] Its utility extends to agricultural chemistry, where it serves as an intermediate in the synthesis of herbicides.^[6]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling 4,6-dichloro-5-methoxypyrimidine.

Hazard Identification

This compound is classified as harmful if swallowed and causes serious eye damage.[10][11] It can also cause skin irritation.[10] The GHS pictograms associated with this chemical are "Corrosive" and "Irritant," with the signal word "Danger".[4][10]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields or a face shield, chemical-resistant gloves, and a lab coat.[10][11]
- Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]
- First Aid Measures:
 - Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]
 - Skin: Wash off with soap and plenty of water. If skin irritation occurs, consult a physician. [10]
 - Ingestion: If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell.[11]
 - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[10]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

Conclusion

4,6-Dichloro-5-methoxypyrimidine is a highly valuable and versatile intermediate in modern organic and medicinal chemistry. Its well-defined reactivity, particularly in nucleophilic aromatic

substitution reactions, provides a reliable and efficient platform for the synthesis of a wide range of complex molecules. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel therapeutics and other advanced chemical products.

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- To cite this document: BenchChem. [Navigating the Synthesis and Application of Dichloromethoxypyrimidines: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2564934#4-5-dichloro-6-methoxypyrimidine-cas-1806367-42-9>]

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